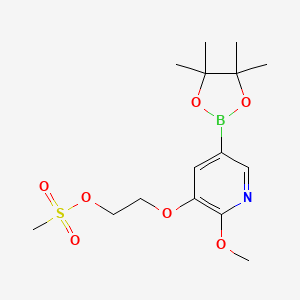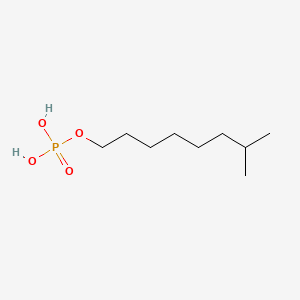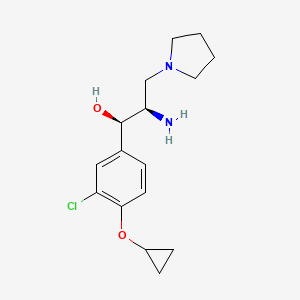
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate is an organic compound featuring a boronic ester and a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is synthesized by reacting 2-methoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Etherification: The boronic ester is then reacted with 2-bromoethanol to form the corresponding ether.
Sulfonation: Finally, the ether is treated with methanesulfonyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The methanesulfonate group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate involves its interaction with various molecular targets:
Boronic Ester Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.
Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new covalent bonds.
類似化合物との比較
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester structure but lacks the methanesulfonate group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group but with an aniline moiety instead of a pyridine and methanesulfonate group.
Uniqueness
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate is unique due to the combination of a boronic ester and a methanesulfonate group, which provides a versatile platform for various chemical transformations and applications in different fields.
特性
分子式 |
C15H24BNO7S |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethyl methanesulfonate |
InChI |
InChI=1S/C15H24BNO7S/c1-14(2)15(3,4)24-16(23-14)11-9-12(13(20-5)17-10-11)21-7-8-22-25(6,18)19/h9-10H,7-8H2,1-6H3 |
InChIキー |
PESFYBPGVXEVJL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B13352921.png)
![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)



![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)


